N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide
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Overview
Description
N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, an iodine atom, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, such as 4-iodobenzenesulfonyl chloride and N-(4-butoxyphenyl)amine. These intermediates are then reacted under specific conditions to form the final product.
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Synthesis of 4-iodobenzenesulfonyl chloride
- React 4-iodobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions to obtain 4-iodobenzenesulfonyl chloride.
- Reaction conditions: Reflux, inert atmosphere, and anhydrous conditions.
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Synthesis of N-(4-butoxyphenyl)amine
- React 4-butoxyaniline with an appropriate alkylating agent, such as butyl bromide, in the presence of a base like potassium carbonate (K₂CO₃).
- Reaction conditions: Reflux, solvent (e.g., acetone), and inert atmosphere.
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Formation of this compound
- React 4-iodobenzenesulfonyl chloride with N-(4-butoxyphenyl)amine in the presence of a base like triethylamine (Et₃N).
- Reaction conditions: Room temperature, solvent (e.g., dichloromethane), and inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:
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Nucleophilic Substitution
- The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
- Common reagents: Sodium azide (NaN₃), potassium thiolate (KSR), and sodium alkoxide (NaOR).
- Major products: Corresponding substituted derivatives.
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Oxidation
- The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
- Common reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
- Major products: Sulfonic acids or sulfonyl chlorides.
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Reduction
- The aromatic rings can be reduced to form cyclohexane derivatives.
- Common reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
- Major products: Cyclohexane derivatives.
Scientific Research Applications
N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide has several scientific research applications:
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Medicinal Chemistry
- Used as a building block for the synthesis of potential pharmaceutical agents.
- Investigated for its potential as an anti-inflammatory or anticancer agent.
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Organic Synthesis
- Serves as an intermediate in the synthesis of more complex organic molecules.
- Utilized in the development of new synthetic methodologies.
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Materials Science
- Employed in the design and synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(4-butoxyphenyl)acetamide: Similar structure but lacks the iodine and sulfonamide groups.
4-iodobenzenesulfonamide: Contains the iodine and sulfonamide groups but lacks the butoxyphenyl moiety.
N-(4-butoxyphenyl)-4-nitrobenzenesulfonamide: Similar structure but with a nitro group instead of iodine.
Uniqueness
N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide is unique due to the presence of both the iodine atom and the sulfonamide group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
IUPAC Name |
N-(4-butoxyphenyl)-4-iodobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18INO3S/c1-2-3-12-21-15-8-6-14(7-9-15)18-22(19,20)16-10-4-13(17)5-11-16/h4-11,18H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXMLORXBCXSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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